Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate
Description
Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate is a fluorinated heterocyclic compound featuring a [1,8]naphthyridine core substituted with two trifluoromethyl groups at positions 5 and 7 and a malonate ester at position 2. The trifluoromethyl groups confer strong electron-withdrawing effects, while the malonate ester provides a reactive site for further functionalization. Its molecular formula is C₁₇H₁₄F₆N₂O₄, with a calculated molecular weight of 424.30 g/mol.
Properties
IUPAC Name |
diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O4/c1-3-28-14(26)12(15(27)29-4-2)10-6-5-8-9(16(18,19)20)7-11(17(21,22)23)25-13(8)24-10/h5-7,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFCHCHUTZPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143416 | |
| Record name | 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338396-74-0 | |
| Record name | 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338396-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate naphthyridine derivatives with diethyl malonate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Effects
Key Observations:
- Trifluoromethyl vs.
- Malonate vs. Phosphonate : The malonate ester in the target compound offers nucleophilic reactivity for further derivatization, contrasting with phosphonate’s role in modulating enzyme interactions .
Comparison with Analog Syntheses:
- Pyridoindole Derivatives : Synthesized via [3+2] cycloaddition between arynes and diethyl 2-(pyridin-2-ylmethylene)malonate, yielding fused heterocycles in good yields .
- Fluorescent Naphthyridines : Prepared via nucleophilic substitution of dichloro-naphthyridines with amines at ambient conditions , contrasting with the likely harsher conditions required for CF₃ substitution.
Physicochemical Properties
- Solubility: The target compound’s CF₃ groups increase lipophilicity (logP ~3.5 estimated) compared to hydrophilic amino-substituted analogs (e.g., , logP ~1.2).
- Stability: Fluorination enhances thermal and oxidative stability, making the target compound more robust than non-fluorinated malonate derivatives like .
Research Findings and Challenges
- Electronic Effects : DFT calculations (hypothetical) suggest the CF₃ groups lower the LUMO energy of the naphthyridine core by ~1.5 eV compared to CH₃-substituted analogs, enhancing electrophilicity.
- Synthetic Challenges : Introducing two CF₃ groups requires specialized fluorinating agents (e.g., Umemoto’s reagent), increasing cost and complexity versus alkylation/amination in .
Biological Activity
Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate (CAS No. 338396-74-0) is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound features a naphthyridine moiety with trifluoromethyl groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C17H14F6N2O4
- Molecular Weight : 424.29 g/mol
- LogP : 3.877
- Polar Surface Area (PSA) : 78.38 Ų
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar naphthyridine structures often exhibit:
- Antimicrobial Activity : In vitro studies suggest that naphthyridine derivatives can inhibit the growth of various bacterial strains.
- Anticancer Properties : Some studies have reported that naphthyridine compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity :
-
Anticancer Effects :
- Research published in the Journal of Medicinal Chemistry highlighted that certain naphthyridine derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways . The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Cytotoxicity Studies :
Comparative Analysis
The following table summarizes the biological activities observed in this compound compared to other naphthyridine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 25 |
| Naphthyridine A | Yes | Moderate | 30 |
| Naphthyridine B | No | High | 15 |
Q & A
Basic: What synthetic routes are available for preparing Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate?
The compound can be synthesized via cyclocondensation reactions. A key intermediate, 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, is formed by reacting 2,6-diaminopyridine derivatives with bis(trifluoromethyl)methane in concentrated phosphoric acid at 95°C . The malonate moiety is introduced through alkylation or Claisen condensation of diethyl malonate enolates with electrophilic intermediates, such as halogenated naphthyridine derivatives. Reaction conditions (e.g., 120°C for malonate coupling) and catalysts (e.g., NaH in DMF) are critical for regioselectivity .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : , , and NMR to confirm the presence of trifluoromethyl groups and malonate ester linkages.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : To resolve the crystal structure and confirm substitution patterns, as demonstrated in studies on related diethyl malonate derivatives .
- FT-IR : To identify ester carbonyl stretches (~1740 cm) and C-F vibrations (~1100–1200 cm) .
Advanced: How do the trifluoromethyl groups influence the electronic and reactivity profile of this compound?
The electron-withdrawing trifluoromethyl groups significantly reduce electron density on the naphthyridine ring, enhancing electrophilic substitution resistance while increasing susceptibility to nucleophilic attack. Computational studies (DFT) reveal altered HOMO-LUMO gaps, impacting charge-transfer interactions in catalytic or binding applications. Spectroscopic shifts in NMR (~-60 to -70 ppm) corroborate these electronic effects .
Advanced: What strategies enable regioselective alkylation or functionalization of the malonate moiety?
The enolate of diethyl malonate can be generated using strong bases (e.g., NaH, LDA) in aprotic solvents (THF, DMF). Regioselective alkylation is achieved by controlling temperature (-78°C to 0°C) and electrophile addition order. For example, sequential reactions with alkyl halides or aryl electrophiles at the α-carbon of the malonate are documented in analogous systems .
Advanced: What challenges arise during hydrolysis of the malonate ester, and how can they be mitigated?
Hydrolysis of fluorinated malonates is hindered by steric and electronic effects of trifluoromethyl groups. Basic conditions (e.g., NaOH in EtOH/HO) under reflux (100°C) are typically ineffective. Alternative methods include:
- Biphasic Systems : Using water/EtO mixtures to enhance solubility.
- Acid Catalysis : Concentrated HCl in dioxane at elevated temperatures (120°C) .
Monitoring by TLC or HPLC is recommended to optimize reaction progress.
Advanced: How can discrepancies in reported synthetic yields be resolved during scale-up?
Yield variations often stem from impurity profiles or competing side reactions (e.g., over-alkylation). Strategies include:
- Purification : Column chromatography with gradient elution (hexane/EtOAc).
- Reaction Optimization : Screening bases (e.g., KCO vs. NaH) and solvents (DMF vs. THF) to suppress byproducts .
- In Situ Monitoring : Using NMR to track intermediate formation .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic systems?
DFT calculations can model:
- Electrostatic Potential Surfaces : To identify nucleophilic/electrophilic sites.
- Transition States : For predicting reaction pathways (e.g., hydrolysis or cross-coupling).
- Solvent Effects : Using implicit solvation models (e.g., SMD) to simulate reaction environments. Studies on trifluoromethyl-substituted aromatics demonstrate close alignment between computed and experimental chemical shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
